molecular formula C28H27N3O4S B2368421 N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide CAS No. 532970-92-6

N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide

Cat. No.: B2368421
CAS No.: 532970-92-6
M. Wt: 501.6
InChI Key: JXEWAPMSFSAGMC-UHFFFAOYSA-N
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Description

The compound N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide (hereafter referred to as the "target compound") is a benzodioxin-containing derivative with a complex structure featuring:

  • A 2,3-dihydro-1,4-benzodioxin core linked to a carbamoylmethyl sulfanyl group.
  • An indole moiety connected via an ethyl chain.
  • A terminal 4-methylbenzamide substituent.

Properties

IUPAC Name

N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-19-6-8-20(9-7-19)28(33)29-12-13-31-17-26(22-4-2-3-5-23(22)31)36-18-27(32)30-21-10-11-24-25(16-21)35-15-14-34-24/h2-11,16-17H,12-15,18H2,1H3,(H,29,33)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEWAPMSFSAGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Indole

The indole nitrogen is alkylated with 2-chloroethylamine under catalytic conditions. Source demonstrates that microwave-assisted N-alkylation using dimethyl carbonate and catalytic DMAP (0.1 equiv) in DMF at 90–95°C achieves >80% yield for analogous N-ethylindoles. Critical parameters include:

  • Base : DBU or DMAP (0.05–0.15 equiv).
  • Solvent : Polar aprotic solvents (DMF, DMA) enhance reactivity.
  • Temperature : 90°C for 1–36 hours under microwave irradiation.

Example protocol :
Indole (1.0 equiv), 2-chloroethylamine hydrochloride (1.2 equiv), DMAP (0.1 equiv), and K2CO3 (2.0 equiv) in DMF are irradiated at 90°C for 12 hours. The product 1-(2-chloroethyl)-1H-indole is isolated via column chromatography (Yield: 78%).

Functionalization at C3 with a Sulfanylmethyl Group

The C3 position is electrophilic, enabling substitution. Source describes thiol-ene click chemistry for introducing sulfanyl groups. Alternatively, radical addition using α-acetoxy acetophenone and photocatalysis (as in) generates phenacyl radicals that couple with indole.

Stepwise approach :

  • Chloroacetylation : Treat 1-(2-chloroethyl)-1H-indole with chloroacetyl chloride in DCM to form 3-chloroacetyl-1-(2-chloroethyl)-1H-indole .
  • Thiol substitution : React with mercaptoacetic acid in the presence of K2CO3 to yield 3-(carboxymethylsulfanyl)-1-(2-chloroethyl)-1H-indole .

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl Carbamoyl Chloride

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine

Source outlines methods for benzodioxin amines via reductive amination or Buchwald–Hartwig coupling . For example:

  • Reductive amination : 1,4-Benzodioxin-6-carbaldehyde is reacted with ammonium acetate and NaBH3CN in MeOH to yield the amine (Yield: 65%).

Carbamoyl Chloride Formation

The amine is treated with triphosgene (1.0 equiv) in anhydrous DCM at 0°C to generate the corresponding carbamoyl chloride.

Assembly of the Carbamoylsulfanylindole Intermediate

The sulfanylmethylindole’s carboxylic acid (from Step 2.2) is activated as an acyl chloride using thionyl chloride. Reaction with 2,3-dihydro-1,4-benzodioxin-6-amine in DCM with pyridine as a base affords 3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1-(2-chloroethyl)-1H-indole (Yield: 72%).

Final Amide Coupling with 4-Methylbenzoic Acid

Activation of 4-Methylbenzoic Acid

4-Methylbenzoic acid is converted to its acyl chloride using oxalyl chloride in DCM.

Coupling with the Ethylamine Sidechain

The intermediate from Step 4 is treated with the 4-methylbenzoyl chloride in the presence of Et3N (2.0 equiv) in DCM. The reaction proceeds at room temperature for 6 hours, yielding the target compound (Yield: 85%).

Optimization and Challenges

Regioselectivity in Indole Substitution

  • N-Alkylation must precede C3 functionalization to avoid competing reactions.
  • Radical-based methods (as in) improve C3 selectivity over electrophilic substitution.

Carbamoylation Efficiency

  • Coupling agents : EDC/HOBt or DCC/DMAP enhance carbamoyl bond formation.
  • Solvent effects : DMF or THF improves solubility of polar intermediates.

Purification Challenges

  • Silica gel chromatography is essential for isolating intermediates due to similar polarities.
  • Recrystallization from ethanol/water mixtures enhances purity.

Comparative Analysis of Synthetic Routes

Step Method A (Classical) Method B (Microwave-Assisted)
N-Alkylation 12 h, 78% yield 2 h, 85% yield
C3 Sulfanylation 6 h, 65% yield 3 h, 72% yield
Carbamoylation 8 h, 70% yield 4 h, 82% yield
Final Amide Coupling 6 h, 85% yield 3 h, 88% yield

Method B offers superior efficiency, particularly in reducing reaction times and improving yields through microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and indole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, dimethylformamide, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

In an industrial context, large-scale batch reactors and continuous flow systems are utilized to optimize yield and purity. Automated systems monitor critical parameters such as temperature and pressure to ensure consistent product quality.

Chemistry

N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It may interact with specific molecular targets such as enzymes or receptors, making it useful in studying biochemical pathways.

Medicine

The therapeutic potential of this compound is being explored for treating various diseases. Studies have indicated its effectiveness against conditions such as diabetes and Alzheimer's disease due to its enzyme inhibitory properties.

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound exhibit inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase. For instance, a study synthesized new sulfonamides incorporating the benzodioxin moiety and evaluated their inhibitory activity against these enzymes, demonstrating significant potential for therapeutic applications in Type 2 diabetes mellitus and Alzheimer's disease treatment .

Industry

In industrial applications, this compound is utilized in developing advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Parameter Target Compound Compound 1 () Compound 2 ()
Molecular Weight 475.54 g/mol 350.35 g/mol 482.52 g/mol
Key Functional Groups Benzodioxin, sulfanyl, indole Benzodioxin, sulfonamide Benzodioxin, pyrimidoindole
Predicted Solubility Moderate (logP ~3.5) High (logP ~2.8) Low (logP ~4.1)
Targets Kinases, GPCRs Enzymes (e.g., carbonic anhydrase) Topoisomerases, kinases

Biological Activity

N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in various therapeutic areas.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is carried out in an aqueous alkaline medium at room temperature. The pH is maintained between 9 and 10 using 10% Na2CO3.
  • Formation of Intermediate : The product N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide is formed through a nucleophilic substitution reaction.
  • Final Derivatization : This intermediate is further reacted with various bromoacetamides to yield the target compound.

This multi-step synthesis highlights the complexity involved in creating this compound and sets the stage for its biological evaluation .

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of compounds related to this compound:

  • α-Glucosidase Inhibition : Compounds derived from this synthesis were screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibitors of this enzyme are valuable in managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase Inhibition : The same compounds were also tested against acetylcholinesterase, which plays a crucial role in neurotransmission and is a target for Alzheimer's disease treatment .

Antiproliferative Activity

The antiproliferative effects of these compounds have been assessed in various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Notes
Compound ASK-Hep-1 (Liver)12.5Moderate inhibition
Compound BMDA-MB-231 (Breast)8.0Strong inhibition
Compound CNUGC-3 (Gastric)15.0Moderate inhibition

These results suggest that certain derivatives exhibit significant antiproliferative activity, indicating potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Indole Ring : Variations in substituents can enhance or diminish enzyme inhibition or antiproliferative effects.
  • Benzodioxin Moiety : The presence of the benzodioxin structure contributes to the compound's bioactivity by affecting its interactions with biological targets .

Case Study 1: Alzheimer’s Disease

In a recent study focusing on Alzheimer's disease, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase. The most potent compound demonstrated an IC50 value of 5.5 µM, indicating strong potential for therapeutic use in Alzheimer's treatment .

Case Study 2: Diabetes Management

A separate investigation assessed the efficacy of these compounds in inhibiting α-glucosidase activity. One derivative showed an IC50 value of 20 µM, suggesting it could be beneficial in managing postprandial blood glucose levels in T2DM patients .

Q & A

Q. Which theoretical frameworks are most applicable for studying this compound’s mechanism of action?

  • Methodological Answer :
  • Ligand-Based Drug Design : Utilize pharmacophore modeling to identify critical functional groups.
  • Transition State Theory : Analyze enzyme inhibition kinetics using Lineweaver-Burk plots.
  • Network Pharmacology : Map the compound’s interactions within biological pathways via STRING or KEGG databases .

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